molecular formula C5H5Cl2N3O B14580757 3,5-Dichloro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole CAS No. 61531-96-2

3,5-Dichloro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole

Cat. No.: B14580757
CAS No.: 61531-96-2
M. Wt: 194.02 g/mol
InChI Key: CIAVMOJBKAIBDD-UHFFFAOYSA-N
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Description

3,5-Dichloro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. This compound is characterized by the presence of two chlorine atoms and an oxirane (epoxide) ring attached to a triazole ring. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole typically involves the reaction of 3,5-dichloro-1H-1,2,4-triazole with an epoxide precursor. One common method is the reaction of 3,5-dichloro-1H-1,2,4-triazole with epichlorohydrin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the opening of the epoxide ring and its subsequent attachment to the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification by recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The epoxide ring can be oxidized to form diols.

    Reduction: The compound can be reduced to remove the chlorine atoms or to open the epoxide ring.

    Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of dechlorinated products or alcohols.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

3,5-Dichloro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA. This reactivity can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione: A trioxirane compound with similar structural features but different biological activities.

    2-(Oxiran-2-yl)-1,3-oxazole: Another epoxide-containing heterocycle with distinct chemical properties.

Uniqueness

3,5-Dichloro-1-[(oxiran-2-yl)methyl]-1H-1,2,4-triazole is unique due to the presence of both chlorine atoms and an epoxide ring on the triazole ring. This combination of functional groups imparts specific reactivity and biological activity that distinguishes it from other similar compounds.

Properties

CAS No.

61531-96-2

Molecular Formula

C5H5Cl2N3O

Molecular Weight

194.02 g/mol

IUPAC Name

3,5-dichloro-1-(oxiran-2-ylmethyl)-1,2,4-triazole

InChI

InChI=1S/C5H5Cl2N3O/c6-4-8-5(7)10(9-4)1-3-2-11-3/h3H,1-2H2

InChI Key

CIAVMOJBKAIBDD-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CN2C(=NC(=N2)Cl)Cl

Origin of Product

United States

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